4-(Benzyloxy)benzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-phenylmethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAKRXFXJKMFKPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369404 | |
| Record name | 4-Benzyloxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56442-43-4 | |
| Record name | 4-Benzyloxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Chemical Transformations of 4 Benzyloxy Benzamide Derivatives
Established Synthetic Pathways to 4-(Benzyloxy)benzamide and its Analogues
Traditional synthetic routes to this compound and its derivatives rely on well-established organic chemistry reactions. These pathways are characterized by the sequential construction of the molecule, starting with the formation of a substituted benzoic acid intermediate, followed by the creation of the amide bond, and subsequent derivatization if required.
The formation of the amide group is a cornerstone of synthesizing this compound. A common and classical approach involves the conversion of the parent carboxylic acid, 4-(benzyloxy)benzoic acid, into a more reactive acyl derivative, which is then treated with an amine. One of the most prevalent methods is the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). globalconference.info The resulting 4-(benzyloxy)benzoyl chloride can then react readily with ammonia (B1221849) in a process known as ammonolysis to yield this compound. globalconference.info This nucleophilic acyl substitution is a robust and widely used method for preparing primary amides.
Alternatively, direct amide coupling reactions can be employed. These methods use coupling reagents to activate the carboxylic acid in situ, facilitating its reaction with an amine. While broadly applicable for producing N-substituted amides, these techniques can also be adapted for the synthesis of the primary amide. nih.gov Another classical method involves the reaction of the carboxylic acid (e.g., benzoic acid) with urea. youtube.com
The precursor for the aforementioned acylation reactions is 4-(benzyloxy)benzoic acid. A standard route to this intermediate begins with an ester of 4-hydroxybenzoic acid, such as methyl 4-hydroxybenzoate (B8730719). nih.gov This starting material undergoes a Williamson ether synthesis, reacting with benzyl (B1604629) chloride in the presence of a base like potassium carbonate to form methyl 4-(benzyloxy)benzoate. nih.gov The subsequent hydrolysis of the methyl ester group, typically under basic conditions followed by acidification, yields the target 4-(benzyloxy)benzoic acid. youtube.com
Ether Formation: Methyl 4-hydroxybenzoate + Benzyl Chloride → Methyl 4-(benzyloxy)benzoate
Ester Hydrolysis: Methyl 4-(benzyloxy)benzoate → 4-(Benzyloxy)benzoic acid
This pathway is efficient for installing the required benzyloxy group at the para position of the benzoic acid scaffold.
Schiff bases, or imines, are valuable intermediates in organic synthesis, serving as precursors for the construction of more complex heterocyclic systems. In the context of this compound derivatives, Schiff bases are typically prepared from a related hydrazide. The synthesis begins by converting an ester, such as methyl 4-(benzyloxy)benzoate, into 4-(benzyloxy)benzohydrazide (B166250) by reacting it with hydrazine (B178648) hydrate. nih.gov
This benzohydrazide (B10538) is then condensed with a variety of substituted aromatic aldehydes. nih.govsciforum.net This condensation reaction forms an imine functional group (–C=N–), yielding a series of key intermediates: 4-(benzyloxy)-N′-(substituted benzylidene) benzohydrazides, which are a specific type of Schiff base. nih.govsciforum.netnih.gov These compounds are crucial precursors for derivatization reactions, including cycloadditions. nih.govsciforum.netnih.gov The general principle of Schiff base formation involves the reaction of a primary amine with a carbonyl compound, often catalyzed by acid, base, or heat. chemsociety.org.ng
Advanced Synthetic Methodologies
To improve reaction efficiency, reduce environmental impact, and access novel molecular structures, advanced synthetic methodologies have been applied to the synthesis of this compound derivatives. These include the use of physical energy sources like ultrasound and sophisticated cycloaddition reactions.
Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a green chemistry tool that can significantly enhance reaction rates and yields. sciforum.net This technique has been successfully applied to the synthesis of derivatives of this compound. nih.govnih.gov The energy from ultrasonic irradiation creates acoustic cavitation—the formation, growth, and collapse of bubbles—which generates localized high temperatures and pressures, enhancing mass transfer and accelerating the reaction. sciforum.net
In the synthesis of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide (B126) derivatives, ultrasound assistance dramatically reduced reaction times compared to conventional methods like stirring at room temperature or refluxing. sciforum.net This acceleration saves both time and energy, requires less solvent, and can lead to cleaner reactions with easier product work-up. sciforum.net
| Method | Reaction Time | Yield |
|---|---|---|
| Stirring at Room Temperature | 20–28 hours | Lower |
| Refluxing | 8–10 hours | Good |
| Ultrasound Irradiation | 2 hours | Good |
The Staudinger cycloaddition is a powerful reaction for synthesizing β-lactams (2-azetidinones), which are four-membered cyclic amides. wikipedia.org This formal [2+2] cycloaddition involves the reaction of a ketene (B1206846) with an imine. wikipedia.orgorganic-chemistry.org This methodology has been used to derivatize the Schiff base precursors prepared from 4-(benzyloxy)benzohydrazide. nih.govnih.gov
In this specific application, the Schiff bases (4-(benzyloxy)-N′-(substituted benzylidene) benzohydrazides) react with a ketene generated in situ from chloroacetyl chloride in the presence of a base, triethylamine. nih.govnih.gov The mechanism involves a two-step process: first, a nucleophilic attack by the imine nitrogen on the ketene's central carbonyl carbon forms a zwitterionic intermediate. nih.govnih.govnih.gov This intermediate then undergoes a conrotatory ring closure to form the β-lactam ring, yielding 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide derivatives. nih.govnih.gov This reaction is a versatile tool for creating complex heterocyclic structures from the this compound scaffold. nih.gov
Design and Synthesis of Evolved Chemotypes
The this compound scaffold can be strategically modified to generate evolved chemotypes with different biological or physicochemical properties. One such evolution is the transformation of the benzamide group into a benzylamino moiety, creating the 4-benzyloxy-benzylamino chemotype. This structural change alters the molecule's geometry, hydrogen bonding capabilities, and flexibility.
A primary synthetic route to this chemotype involves reductive amination. mdpi.com This process typically starts with 4-benzyloxybenzaldehyde, which can be prepared by the O-alkylation of 4-hydroxybenzaldehyde (B117250) with a suitable benzyl bromide in the presence of a base like potassium carbonate (K2CO3). mdpi.com The resulting 4-benzyloxybenzaldehyde is then coupled with an amine, such as 3-aminobenzoic acid, via reductive amination. This reaction first forms an intermediate imine, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) to yield the final 4-benzyloxy-benzylamino product. mdpi.com
An alternative pathway begins with 4-cyanophenol. nih.gov The synthesis proceeds in two main steps:
O-Alkylation: The phenolic hydroxyl group of 4-cyanophenol is reacted with various benzyl bromides in a nucleophilic substitution reaction to form 4-(benzyloxy)benzonitrile derivatives. This reaction is typically carried out using potassium carbonate as a base in a solvent such as acetone (B3395972) under reflux, achieving high yields. nih.gov
Nitrile Reduction: The nitrile group of the 4-(benzyloxy)benzonitrile intermediate is then reduced to a primary amine (-CH2NH2). A powerful reducing agent like lithium aluminum hydride (Li(AlH4)) is used to accomplish this transformation, yielding the desired (4-(benzyloxy)phenyl)methanamine. nih.gov
These synthetic methods provide versatile access to the 4-benzyloxy-benzylamino core, which can then be used as a building block in further synthetic steps, such as the convergent synthesis described previously. nih.gov
Introducing conformational rigidity into a molecule is a common strategy in medicinal chemistry to enhance binding affinity to a biological target, improve selectivity, and optimize pharmacokinetic properties. This is achieved by incorporating cyclic systems or other rigid structural features that limit the number of accessible conformations.
While specific examples focusing directly on the cyclization of this compound are not prevalent, the principles of generating conformational restraint can be illustrated by the synthesis of related benzamide derivatives that incorporate rigid ring systems. One such example is the synthesis of benzamides containing a morpholine (B109124) ring, a heterocyclic structure that significantly restricts conformational freedom compared to an analogous acyclic amine.
In a patented process for the synthesis of Mosapride, a benzamide derivative, a key intermediate is 4-(tert-butoxycarbonyl-amino)-2-ethoxybenzoic acid. This is coupled with a conformationally restrained amine, 2-(aminomethyl)-4-(4-fluorobenzyl)morpholine. The coupling reaction forms an amide bond, thereby incorporating the rigid morpholine ring into the final benzamide structure. This approach demonstrates how a pre-synthesized, rigid cyclic fragment can be introduced into a benzamide-containing molecule to achieve conformational restraint.
Structural Elucidation Methodologies for Synthesized Compounds
The confirmation of the chemical structure of newly synthesized this compound derivatives is dependent on a combination of modern analytical techniques. Spectroscopic methods provide detailed information about the molecular framework and functional groups, while elemental analysis confirms the empirical formula.
Spectroscopic analysis is fundamental for the structural elucidation of organic compounds. Each technique provides unique insights into the molecular architecture.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For derivatives of this compound, characteristic absorption bands confirm key structural features. For example, in 4-benzyloxybenzaldehyde-4-methyl-3-thiosemicarbazone, the formation of the compound is confirmed by the appearance of a C=N peak (~1640 cm⁻¹), a C=S peak (~1253 cm⁻¹), and an –NH peak (~3311 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for determining the precise structure of a molecule in solution. ¹H NMR provides information on the number and environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton. For example, the structure of 4-benzyloxybenzaldehyde-4-methyl-3-thiosemicarbazone was confirmed by ¹H NMR, showing characteristic signals for the aromatic protons, the benzylic O-CH₂ protons, and the imine proton.
Table 1: Representative ¹H NMR Data for a 4-(Benzyloxy)benzaldehyde Derivative
Data for 4-Benzyloxybenzaldehyde-4-methyl-3-thiosemicarbazone (BBMTSC) in DMSO/TMS.
| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| N–NH | 11.31 | singlet | 1H |
| SC–NH | 8.40 | singlet | 1H |
| HC=N | 7.99 | singlet | 1H |
| Ar–H | 7.74–7.04 | multiplet | 9H |
| O–CH₂ | 5.15 | singlet | 2H |
Mass Spectrometry (MS): Mass spectrometry provides the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. The mass spectrum of 4-benzyloxybenzaldehyde-4-methyl-3-thiosemicarbazone showed a molecular ion peak at m/z 300.12, which is in agreement with the calculated molecular weight of 299, confirming the identity of the compound.
Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is compared against the theoretical percentages calculated from the proposed molecular formula. A close match between the found and calculated values provides strong evidence for the compound's empirical formula and purity.
For instance, the elemental composition of 4-benzyloxybenzaldehyde-4-methyl-3-thiosemicarbazone (BBMTSC) was determined and compared with the calculated values, showing excellent agreement and thus confirming its proposed formula of C₁₆H₁₇N₃SO.
Table 2: Elemental Analysis Data for 4-Benzyloxybenzaldehyde-4-methyl-3-thiosemicarbazone (BBMTSC)
| Element | Calculated (%) | Found (%) |
|---|---|---|
| Carbon (C) | 64.21 | 64.39 |
| Hydrogen (H) | 5.68 | 5.69 |
| Nitrogen (N) | 14.04 | 13.70 |
Pharmacological Spectrum and Biological Activities of 4 Benzyloxy Benzamide Derivatives
Anti-Inflammatory Potential
Derivatives of benzamide (B126) and related heterocyclic structures have been investigated for their anti-inflammatory properties. The mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. Research into novel anti-inflammatory agents has explored various molecular scaffolds, including those related to 4-(benzyloxy)benzamide, for their potential to modulate inflammatory responses.
In vivo studies using models such as carrageenan-induced paw edema in rats are standard for evaluating the anti-inflammatory effects of new compounds. For instance, studies on certain N-acyl hydrazone derivatives have shown a reduction in paw edema, indicating their anti-inflammatory potential. researchgate.net Similarly, other novel heterocyclic compounds have demonstrated significant anti-inflammatory activity in such models, sometimes comparable to established drugs like diclofenac (B195802) sodium. mdpi.com While direct studies on this compound itself are limited, the consistent anti-inflammatory activity observed in structurally related benzamide derivatives suggests that this chemical class is a promising area for the development of new anti-inflammatory agents. Further investigations are warranted to specifically elucidate the anti-inflammatory profile and mechanism of action of this compound derivatives.
Antimicrobial Efficacy
The global challenge of antimicrobial resistance has spurred the search for new and effective antimicrobial agents. Derivatives of this compound have been explored for their potential to combat a range of microbial pathogens.
Benzamide derivatives have shown promise as antibacterial agents, particularly against Gram-positive bacteria. A notable target for some of these compounds is the FtsZ protein, which is essential for bacterial cell division. For example, a next-generation benzamide-based FtsZ inhibitor, TXH9179, demonstrated superior bactericidal potency against a wide array of clinical isolates of methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA), including strains resistant to vancomycin (B549263) and linezolid. nih.gov This compound exhibited a mode minimum inhibitory concentration (MIC) of 0.25 μg/mL against all tested S. aureus isolates. nih.gov
The antibacterial spectrum of some chalcone (B49325) derivatives synthesized from 3-benzyloxy-4-methoxybenzaldehyde (B16803) has also been evaluated. Certain compounds with specific substitutions showed excellent activity against both Gram-positive and Gram-negative bacteria. orientjchem.org For instance, derivatives with 2-chloro, 4-methoxy, and 4-methyl substitutions demonstrated significant antibacterial effects. orientjchem.org The following table summarizes the MIC values of some benzamide derivatives against various bacterial strains.
Table 1: Antibacterial Activity of Selected Benzamide Derivatives
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| TXH9179 | Staphylococcus aureus (MSSA, MRSA, VISA, VRSA, LRSA) | 0.25 (mode) |
| Thiazolin-4-one Derivative 3h | Staphylococcus aureus ATCC 49444 | - |
| Thiazolin-4-one Derivative 9b | Staphylococcus aureus ATCC 49444 | - |
Note: Data for Thiazolin-4-one derivatives is presented qualitatively in the source, indicating better MIC values than moxifloxacin. nih.gov VISA: Vancomycin-Intermediate Staphylococcus aureus; VRSA: Vancomycin-Resistant Staphylococcus aureus; LRSA: Linezolid-Resistant Staphylococcus aureus. nih.gov
The search for novel antifungal agents has also included the investigation of benzamide derivatives. Studies on N-(4-halobenzyl)amides, which are structurally related to this compound, have demonstrated activity against various Candida species. nih.gov For instance, one derivative showed an MIC of 7.8 µg/mL against Candida krusei. nih.gov The antifungal efficacy of these compounds appears to be influenced by the nature and position of substituents on the aromatic rings.
Derivatives of 1,2,3-triazole containing a benzyloxy moiety have also been synthesized and evaluated for their antifungal properties against common human pathogenic fungi. chemistryjournal.net Some of these compounds exhibited potent activity against Candida albicans, Candida parapsilosis, Candida haemuloni, Aspergillus niger, and Aspergillus flavus when compared to standard drugs like fluconazole (B54011) and voriconazole. chemistryjournal.net The following table presents the MIC values of some related amide and triazole derivatives against different fungal strains.
Table 2: Antifungal Activity of Selected Amide and Triazole Derivatives
| Compound Class | Fungal Strain | MIC (μg/mL) |
|---|---|---|
| N-(4-halobenzyl)amide (Compound 16) | Candida krusei ATCC 14243 | 7.8 |
| N-(4-halobenzyl)amide (Compound 16) | Candida auris 01256P CDC | 85.3 |
| 1,2,3-Triazole Derivatives | Candida albicans MTCC 7253 | 0.047 - 100 |
| 1,2,3-Triazole Derivatives | Aspergillus niger MTCC 9652 | 0.047 - 100 |
Note: The MIC range for 1,2,3-triazole derivatives reflects the tested concentrations against a panel of fungi. nih.govchemistryjournal.net
Tuberculosis remains a significant global health threat, necessitating the development of new antitubercular drugs. Derivatives of this compound have shown considerable promise in this area. A series of 27 N-(4-(benzyloxy)benzyl)-4-aminoquinolines were synthesized and evaluated for their ability to inhibit the M. tuberculosis H37Rv strain. nih.govnih.gov Two of these compounds demonstrated MICs comparable to the first-line drug isoniazid. nih.govnih.gov
Furthermore, substituted benzyloxy-benzylamine inhibitors of the acetyltransferase Eis, an enzyme associated with kanamycin (B1662678) resistance in M. tuberculosis, have been discovered. researchgate.net Some of these inhibitors not only potentiated the effect of kanamycin but also exhibited intrinsic toxicity towards M. tuberculosis and other mycobacteria through a separate mechanism. researchgate.net Structure-activity relationship (SAR) studies on benzamide derivatives have identified potent inhibitors of M. tuberculosis QcrB, a component of the electron transport chain. nih.gov The following table summarizes the antimycobacterial activity of some this compound derivatives.
Table 3: Antimycobacterial Activity of Selected this compound Derivatives
| Compound Class | Strain | MIC |
|---|---|---|
| N-(4-(benzyloxy)benzyl)-4-aminoquinolines | M. tuberculosis H37Rv | Similar to Isoniazid |
| Substituted benzyloxy-benzylamines | M. tuberculosis | - |
| Benzamide (Compound 16) | M. tuberculosis | IC90 = 0.13 μM |
| Benzamide (Compound 22f) | M. tuberculosis | IC90 = 0.09 μM |
Note: IC90 represents the concentration that inhibits 90% of bacterial growth. nih.gov
Anticancer and Antiproliferative Investigations
The development of novel anticancer agents is a critical area of pharmaceutical research. Various derivatives containing the benzyloxy moiety have been investigated for their ability to inhibit cancer cell growth and induce programmed cell death, or apoptosis.
A series of benzyloxybenzaldehyde derivatives have been shown to exhibit significant anticancer activity against the HL-60 human leukemia cell line. nih.gov These compounds were found to arrest the cell cycle at the G2/M phase and induce apoptosis, which was associated with a loss of mitochondrial membrane potential. nih.gov
Benzimidazole (B57391) derivatives, some of which incorporate a benzyloxy group, have also been identified as potent anticancer agents. Certain 3'-(4-(benzyloxy)phenyl)-containing bipyrazole-2-carboxamides have been studied as EGFR kinase inhibitors with anticancer properties. nih.gov These compounds can induce cell cycle arrest at different phases and trigger apoptosis in various cancer cell lines, including lung (A549), breast (MDA-MB-231), and ovarian (SKOV3) cancer cells. nih.gov For example, one such derivative was shown to arrest the cell cycle in the G1 and S phases in breast cancer cells. nih.gov
Furthermore, studies on benzimidazole derivatives have demonstrated their cytotoxic effects on colon cancer (HCT-116) and breast cancer (MCF-7) cell lines. waocp.org The following table provides an overview of the antiproliferative effects of some benzyloxy-containing derivatives on different cancer cell lines.
Table 4: Antiproliferative Activity of Selected Benzyloxy-Containing Derivatives
| Compound Class | Cancer Cell Line | Effect |
|---|---|---|
| Benzyloxybenzaldehyde Derivatives | HL-60 (Leukemia) | G2/M phase arrest, Apoptosis induction |
| Benzimidazole Derivatives | A549 (Lung) | G1/G2 phase arrest |
| Benzimidazole Derivatives | MDA-MB-231 (Breast) | G1/S phase arrest |
| Benzimidazole Derivatives | SKOV3 (Ovarian) | S phase arrest |
| Benzimidazole Derivative 4 | HCT-116 (Colon) | IC50 = 24.08±0.31 μg/mL |
| Benzimidazole Derivative 4 | MCF-7 (Breast) | IC50 = 8.86±1.10 μg/mL |
IC50 is the concentration of a drug that is required for 50% inhibition in vitro. waocp.org
Inhibition of Cancer Cell Migration
Derivatives of this compound have been identified as potential inhibitors of cancer cell migration, a critical process in tumor metastasis. Research into a series of 4-(4-benzyloxy)phenoxypiperidines, which incorporate the core 4-(benzyloxy)phenyl structure, has demonstrated their ability to impede the movement of cancer cells. Specifically, one promising compound from this series, designated 10d, was shown to effectively inhibit the migration of both HCT-116 colon cancer cells and A549 lung cancer cells. nih.govresearchgate.net This anti-migration activity highlights the potential of the this compound scaffold as a foundational structure for the development of novel anti-metastatic agents. nih.gov
Targeting Specific Cancer-Related Enzymes
Lysine Specific Demethylase 1 (LSD1) is an epigenetic regulator that is overexpressed in various cancers, making it a significant target for anticancer therapies. researchgate.net The this compound scaffold has been utilized in the design of LSD1 inhibitors. In a study focused on developing selective and reversible inhibitors of this enzyme, a series of 4-(4-benzyloxy)phenoxypiperidines were synthesized and evaluated. nih.gov Among these, compound 10d emerged as a notable inhibitor, exhibiting potent and reversible inhibitory activity against LSD1 with an IC₅₀ value of 4 μM. researchgate.net Molecular docking studies suggest a specific binding mode within the enzyme's catalytic pocket. nih.govresearchgate.net The successful inhibition of LSD1 by a derivative containing the 4-(benzyloxy) moiety underscores the utility of this chemical group in targeting key oncogenic enzymes. nih.gov
Neurological and Central Nervous System Activities
Anticonvulsant and Antiepileptic Properties
A significant area of investigation for this compound derivatives has been their potential as anticonvulsant agents. Various studies have synthesized and evaluated series of [4-(benzyloxy)benzoyl]- and [4-(benzyloxy)benzyl]aminoalkanol derivatives for their ability to protect against seizures in established preclinical models. orgsyn.orgmdpi.com The primary screening assays used include the maximal electroshock (MES) test, which models generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scMet) test, which is indicative of activity against absence seizures. orgsyn.org
Several 4-(benzyloxy)benzyl derivatives demonstrated significant protection in the MES test in mice. Notably, derivatives of (R,S)- and S-(+)-2-amino-1-butanol, 3-amino-3-methyl-1-butanol, and S-(+)-2-amino-3-methyl-1-butanol all provided 100% anti-MES protection at a 30 mg/kg dose and were found to be non-toxic at these effective doses. orgsyn.orgmdpi.com Furthermore, 4-[4-(Benzyloxy)benzyl]amino-1-butanol showed broad-spectrum activity, exhibiting 100% anticonvulsant protection in both the MES and scMet tests at a dose of 100 mg/kg. orgsyn.orgmdpi.com More recent research into novel ((benzyloxy)benzyl)propanamide derivatives has identified lead compounds with robust protective effects in both MES and 6 Hz seizure models in mice. nih.gov
| Compound Derivative | Test Model | Dose (mg/kg, i.p.) | Protection (%) | Neurotoxicity |
|---|---|---|---|---|
| (R,S)-2-amino-1-butanol | MES | 30 | 100% | Non-toxic at active dose |
| S-(+)-2-amino-1-butanol | MES | 30 | 100% | Non-toxic at active dose |
| 3-amino-3-methyl-1-butanol | MES | 30 | 100% | Non-toxic at active dose |
| S-(+)-2-amino-3-methyl-1-butanol | MES | 30 | 100% | Non-toxic at active dose |
| 4-amino-1-butanol | MES | 100 | 100% | Non-toxic at active dose |
| scMet | 100 | 100% | Non-toxic at active dose |
Antidepressant-like Effects and Serotonergic System Modulation
The benzamide chemical structure is a component of various pharmacologically active compounds, some of which exhibit effects on the central nervous system. Research into related benzamide derivatives has suggested a potential for antidepressant-like activity through modulation of the serotonergic system. nih.govnih.gov A study on N-(3-(phenylselanyl)prop-2-yn-1-yl)benzamide (SePB), an organoselenium compound featuring a benzamide moiety, demonstrated an antidepressant-like effect in mouse models (forced swimming test and tail suspension test). nih.gov
The investigation into the mechanism of action revealed that this effect is linked to the serotonergic system. The anti-immobility effect of SePB was prevented by the pre-administration of p-chlorophenylalanine (pCPA), a serotonin (B10506) depletor. nih.govnih.gov Furthermore, the antidepressant-like action was also blocked by antagonists for specific serotonin receptors, including the 5-HT1A, 5-HT2A/2C, and 5-HT3 receptors. nih.gov These findings indicate that the benzamide structure can serve as a scaffold for compounds that modulate serotonergic pathways, a key strategy in the development of antidepressant medications. nih.govnih.gov
Enzyme Modulation and Inhibition
Derivatives of this compound have been shown to be potent and selective inhibitors of several enzymes, demonstrating the versatility of this chemical scaffold in drug design.
One significant target is the mono-ADP-ribosyltransferase PARP10, also known as ARTD10. researchgate.netnih.gov This enzyme is involved in various cellular processes, including DNA repair and NF-κB signaling. researchgate.netnih.gov In an effort to establish a structure-activity relationship for inhibitors of this enzyme, researchers identified a this compound derivative, compound 32 (o-fluoro derivative), as a potent and selective inhibitor of ARTD10 with an IC₅₀ of 230 nM. researchgate.netnih.gov This compound was also able to rescue HeLa cells from cell death induced by the overexpression of ARTD10, confirming its cellular activity. researchgate.netnih.gov
Another class of enzymes inhibited by related structures are tyrosinases. A series of N-benzylbenzamide derivatives were synthesized and evaluated for their ability to inhibit mushroom tyrosinase, a key enzyme in melanin (B1238610) synthesis. One compound in this series demonstrated potent inhibition of the oxidation of L-DOPA catalyzed by the enzyme, with an IC₅₀ value of 2.2 μM. This line of research indicates that the N-benzylbenzamide framework is a promising starting point for developing new tyrosinase inhibitors.
| Derivative Class | Target Enzyme | Key Finding | Reported Potency (IC₅₀) |
|---|---|---|---|
| 4-(Benzyloxy)benzamides | Mono-ADP-ribosyltransferase (PARP10/ARTD10) | Potent and selective inhibition | 230 nM (for compound 32) researchgate.netnih.gov |
| N-Benzylbenzamides | Mushroom Tyrosinase | Effective inhibition of L-DOPA oxidation | 2.2 μM (for lead compound) |
Mono-ADP-ribosyltransferase PARP10/ARTD10 Inhibition
The enzyme mono-ADP-ribosyltransferase PARP10, also known as ARTD10, is involved in various cellular processes, including DNA repair and inflammatory signaling. nih.gov Research has identified this compound derivatives as potent and selective inhibitors of this enzyme. utmb.eduoulu.fi
A study exploring the structure-activity relationship of a known PARP10 inhibitor, OUL35, led to the identification of a this compound derivative, compound 32, with an IC50 of 230 nM. utmb.eduoulu.fi This compound demonstrated the ability to rescue HeLa cells from cell death induced by the overexpression of ARTD10, indicating its capacity to enter cells and inhibit the enzyme. oulu.fi Further investigation into this class of compounds revealed that modifications to the linker between the aromatic rings and substitutions on the B-ring could enhance the inhibitory potency. For instance, the presence of an ortho-fluorine on the B-ring of the this compound scaffold contributed to its high potency. oulu.fi
| Compound | Linker | B-ring Substitution | PARP10 IC50 (nM) |
| 32 | -OCH2- | o-fluoro | 230 |
| OUL35 | -O- | Unsubstituted | 330 |
These findings underscore the potential of the this compound scaffold in developing selective inhibitors of PARP10, which could serve as valuable tools for studying the biological functions of this enzyme. utmb.edudiamond.ac.uk
Tyrosinase Inhibition
Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment in human skin. doi.org Overproduction of melanin can lead to hyperpigmentation disorders. As a result, tyrosinase inhibitors are of great interest for their potential use in cosmetics and dermatology to lighten the skin. mdpi.com
Research has shown that N-benzylbenzamide derivatives, a class of compounds that includes this compound, can act as potent tyrosinase inhibitors. nih.gov A study on a series of N-benzylbenzamide derivatives with hydroxyl substitutions found that one compound, in particular, effectively inhibited the oxidation of L-DOPA catalyzed by mushroom tyrosinase with an IC50 of 2.2µM. nih.gov Another study on adamantyl N-benzylbenzamide derivatives indicated that the lipophilic nature of the adamantyl group enhanced the depigmenting activity. nih.gov
| Compound Class | Key Feature | Tyrosinase Inhibition |
| N-Benzylbenzamide Derivatives | Hydroxyl substitutions | Potent inhibition (IC50 = 2.2µM for one derivative) nih.gov |
| Adamantyl N-Benzylbenzamide Derivatives | Adamantyl moiety | Enhanced depigmentation power nih.gov |
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. unifi.itresearchgate.net
Studies have investigated benzamide-4-sulfonamides as inhibitors of various human (h) CA isoforms. nih.gov These compounds have shown potent inhibition, particularly against hCA II, VII, and IX, with inhibition constants (KIs) in the low nanomolar or even subnanomolar range. nih.gov For instance, a series of benzamides with 4-sulfamoyl moieties demonstrated KIs ranging from 5.3 to 334 nM against hCA I. nih.gov While these studies focus on sulfonamide derivatives of benzamide, they highlight the potential of the broader benzamide scaffold in the design of CA inhibitors. nih.govunich.it
Cholinesterase Inhibition
Cholinesterases, particularly acetylcholinesterase (AChE), are crucial enzymes in the nervous system, responsible for breaking down the neurotransmitter acetylcholine. mdpi.com Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. semanticscholar.org
Research into various derivatives has shown promise in AChE inhibition. For example, a series of (Z)-benzylidene-2-(E)-styryloxazol-5(4H)-ones, which are derivatives of cinnamic acid, were found to be reversible inhibitors of human acetylcholinesterase (hAChE) with IC50 values ranging from 9 to 246 µM. nih.gov Another study on phthalimide (B116566) derivatives of 4-aminobenzoic acid, which results in a benzamide structure, identified a compound with an IC50 of 1.1 µM against AChE. semanticscholar.org Although these are not direct this compound derivatives, they demonstrate the potential of related chemical structures to inhibit cholinesterase.
Effects on the Circulatory System and Smooth Muscle Relaxation
Smooth Muscle Relaxant Action
Research has explored the effects of compounds structurally related to this compound on smooth muscle. A study on benzyl (B1604629) benzoates and salicylic (B10762653) acid derivatives isolated from Brickellia veronicaefolia demonstrated their ability to inhibit the spontaneous contractions of isolated guinea-pig ileum. nih.govresearchgate.net
Several of the isolated compounds, including benzyl 2,6-dimethoxybenzoate and 3-methoxybenzyl 2-hydroxy-6-methoxybenzoate, exhibited concentration-dependent inhibition of smooth muscle contractions with IC50 values ranging from 1.49 to 4.96 µM. nih.govresearchgate.net The potency of these compounds was comparable to that of papaverine, a known smooth muscle relaxant. nih.gov These findings suggest that the benzyl benzoate (B1203000) scaffold, which shares structural similarities with this compound, possesses significant smooth muscle relaxant properties.
| Compound | IC50 (µM) on Guinea-Pig Ileum |
| Benzyl 2,6-dimethoxybenzoate | 1.49 - 4.96 |
| 3-Methoxybenzyl 2-hydroxy-6-methoxybenzoate | 1.49 - 4.96 |
| Papaverine (Reference) | 4.23 |
Potential in Hypertension and Angina Pectoris Management
While direct clinical application of this compound derivatives in hypertension and angina pectoris is not yet established, related benzamide structures have been investigated as potential antihypertensive agents. Research into N-(4-phenoxyphenyl)benzamide derivatives has identified them as novel inhibitors of SPAK (STE20/SPS1-related proline/alanine-rich kinase). The signaling cascade involving WNK (with-no-lysine kinase), OSR1/SPAK, and NCC (NaCl cotransporter) is linked to salt-sensitive hypertension. x-mol.net Inhibition of this pathway by compounds like N-(4-phenoxyphenyl)benzamide derivatives presents a promising strategy for developing new classes of antihypertensive drugs. x-mol.net
Angina pectoris is primarily caused by an imbalance between the heart's oxygen supply and demand, often due to obstruction of coronary vessels. mhmedical.commhmedical.com The mainstays of treatment often include vasodilator drugs, such as organic nitrates and calcium channel blockers, which work to increase coronary blood flow or reduce the heart's workload. mhmedical.commhmedical.com Although the vasodilatory properties of this compound derivatives have not been specifically detailed in the context of angina, the broader therapeutic potential of vasodilators underscores a possible area for future investigation.
Inhibition of Cerebral Vasospasm
Cerebral vasospasm, a narrowing of the cerebral arteries, is a critical complication following subarachnoid hemorrhage that can lead to delayed cerebral ischemia and severe neurological deficits. nih.govbenthamscience.com While direct studies on the effect of this compound derivatives on cerebral vasospasm are limited, their potent neuroprotective effects in the context of ischemic stroke have been demonstrated.
A series of novel benzyloxy benzamide derivatives have been developed and evaluated for their potential to treat neuronal damage caused by stroke. nih.gov One of the key mechanisms of damage in ischemic stroke is the excessive activation of N-methyl-d-aspartate receptors (NMDAR) and the subsequent overactivation of neuronal nitric oxide synthase (nNOS). nih.gov This is mediated by the interaction between nNOS and the postsynaptic density protein 95 (PSD95). nih.gov Certain benzyloxy benzamide derivatives have been shown to disrupt this PSD95-nNOS interaction. nih.gov
In preclinical studies using a middle cerebral artery occlusion (MCAO) rat model, a lead compound, LY836, demonstrated significant therapeutic effects. nih.govwestminster.ac.uk Administration of the compound resulted in a marked reduction in infarct size and a lower neurological deficit score, indicating substantial neuroprotection against ischemic injury. nih.govwestminster.ac.uk Given that cerebral vasospasm is a primary cause of cerebral ischemia, the demonstrated efficacy of these derivatives in mitigating ischemic damage suggests a potential therapeutic role in managing the consequences of vasospasm. nih.gov
| Compound | Model | Key Findings | Reference |
| LY836 | Rat model of middle cerebral artery occlusion (MCAO) | Significantly reduced infarct volume and improved neurological deficit scores. | nih.gov |
| LY836 | Primary cortical neuron cultures | Blocked the association between PSD95 and nNOS, protecting neurons from glutamate-induced damage. | nih.gov |
Agonism of Peroxisome Proliferator-Activated Receptor Alpha (PPARα)
Derivatives of this compound have been identified as potent and selective agonists of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). PPARα is a ligand-activated transcription factor belonging to the nuclear receptor superfamily, which also includes PPARγ and PPARδ/β isoforms. These receptors are key regulators of lipid metabolism and inflammation. Though the ligand-binding domains of the PPAR isoforms share high sequence similarity, they have distinct tissue distributions and biological functions, allowing for selective targeting.
Specifically, a 4-benzyloxy-benzylamino chemotype has been evolved to create highly efficacious and isoform-selective PPARα agonists. Through systematic structural modifications, researchers have developed compounds with significant potency and selectivity. For instance, second-generation analogues have been synthesized that achieve cellular potencies under 50 nM and exhibit over 2,700-fold selectivity for PPARα compared to other PPAR isoforms. This high degree of selectivity is crucial for minimizing off-target effects and developing a targeted therapeutic agent.
Relevance for Retinal Disorders (e.g., Diabetic Retinopathy, Age-Related Macular Degeneration)
The agonism of PPARα by this compound derivatives holds significant promise for the treatment of retinal disorders such as diabetic retinopathy (DR) and age-related macular degeneration (AMD). PPARα is expressed in several key retinal cell types, including Müller cells, endothelial cells, and the retinal pigment epithelium. Its activation has been shown to ameliorate multiple pathological processes associated with retinal diseases in animal models, including inflammation, vascular leakage, neurodegeneration, and neovascularization.
The potential of PPARα agonism as a treatment for DR has been supported by clinical trials where fenofibrate, a PPARα agonist used for hyperlipidemia, showed protective effects against the progression of DR in patients with type 2 diabetes. The development of more potent and selective PPARα agonists from the 4-benzyloxy-benzylamino chemotype, such as compound 4u, offers a next-generation therapeutic strategy. These compounds are being positioned for detailed pharmacokinetic and preclinical evaluation as potential treatments for these sight-threatening oculovascular diseases.
| Compound Class | Target | Relevance to Retinal Disorders | Key Findings |
| 4-Benzyloxy-benzylamino derivatives | PPARα | Diabetic Retinopathy, Age-Related Macular Degeneration | Ameliorates inflammation, vascular leakage, and neovascularization in animal models. |
| Compound 4u (analogue) | PPARα | Leads for Retinal Disorders | Achieves cellular potency <50 nM with >2,700-fold selectivity for PPARα. |
Antiviral Properties
In the search for effective therapies against highly pathogenic viruses, derivatives of benzamide have emerged as a promising class of small molecule inhibitors. Specifically, research has focused on their ability to block the entry of filoviruses, such as Ebola and Marburg viruses, into host cells.
Inhibition of Ebola and Marburg Virus Entry
A series of 4-(aminomethyl)benzamide (B1271630) derivatives has been discovered to be remarkably potent inhibitors of Ebola virus (EBOV) and Marburg virus (MARV) entry. These compounds were identified through high-throughput screening of a small molecule library using a viral pseudotyping system, which allows for the study of viral entry mechanisms in a lower biosafety level environment.
Structure-activity relationship studies have led to the synthesis of a wide variety of analogues, including conformationally restrained indolines. Several of these compounds have demonstrated superior inhibitory activity against infectious EBOV and MARV in wild-type virus infection assays.
| Compound Class | Virus Target | Mechanism of Action | Key Findings |
| 4-(Aminomethyl)benzamides | Ebola Virus (EBOV), Marburg Virus (MARV) | Inhibition of viral entry | Potent inhibition of both EBOV and MARV pseudovirions and infectious viruses. |
| Compounds 20, 23, 32, 33, 35 | Ebola (Mayinga), Marburg (Angola) | Inhibition of viral entry | Identified as superior inhibitors in wild-type virus infection assays. |
Certain representative compounds from this series have shown good metabolic stability in both rat and human plasma and liver microsomes. This favorable characteristic, combined with their potent antiviral activity, makes these 4-(aminomethyl)benzamides suitable candidates for further optimization as potential therapeutic agents for the treatment and control of filovirus infections.
Modulation of Multidrug Resistance (MDR)
Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, where cancer cells develop resistance to a broad range of structurally and functionally diverse anticancer drugs. dergipark.org.trresearchgate.net A primary mechanism behind MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents. dergipark.org.tr
Benzamide derivatives are being explored as potential MDR modulators. For instance, a novel benzamide derivative, 48, which acts as a tubulin inhibitor, was also shown to overcome drug resistance in a paclitaxel-resistant xenograft model. nih.gov Furthermore, natural products and their derivatives are being investigated as fourth-generation MDR modulators to reverse resistance in cancer cells. dergipark.org.trresearchgate.net Research into the bisbenzyl isoquinoline (B145761) alkaloid tetrandrine (B1684364) has shown it can reverse MDR by inhibiting P-gp expression. frontiersin.org These findings suggest that the broader class of compounds containing benzamide and benzyloxy moieties has the potential to interfere with MDR mechanisms, possibly by inhibiting the function of ABC transporters and resensitizing cancer cells to chemotherapy. frontiersin.org
Mechanistic Insights into Biological Actions
Interaction with Biological Targets (Enzymes, Receptors)
The biological activity of 4-(Benzyloxy)benzamide and related structures stems from their ability to bind to and modulate the function of various protein targets, including enzymes and receptors that are critical for cellular function.
One key group of targets is the sirtuin (SIRT) family of NAD+-dependent protein deacylases, which are central regulators of metabolism, cell cycle, and apoptosis. nih.gov Specifically, derivatives of the 3-aminobenzyloxy nicotinamide (B372718) scaffold have been investigated as inhibitors of SIRT2, the primary cytoplasmic sirtuin. mdpi.commdpi.com The development of selective inhibitors for different sirtuin isoforms, such as SIRT1 and SIRT2, is an active area of research, as isoform-selective modulation may lead to more targeted therapeutic effects. nih.govnih.gov
Another significant enzyme target is Nicotinamide phosphoribosyltransferase (NAMPT) , the rate-limiting enzyme in the NAD+ salvage pathway. nih.govnih.gov This enzyme is overexpressed in various cancers, making it a promising therapeutic target. nih.govnih.gov The inhibition of NAMPT disrupts cancer cell metabolism and has been a strategy in the development of new anticancer agents. nih.gov
In the context of neuroprotection, derivatives of benzyloxy benzamide (B126) have been developed to disrupt the protein-protein interaction (PPI) between postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS) . nih.govwestminster.ac.uk This interaction is crucial in the pathogenic cascade following aberrant activation of N-methyl-d-aspartate receptors (NMDAR) during events like ischemic stroke. nih.govwestminster.ac.uk
Other identified targets for related benzamide structures include:
Peroxisome proliferator-activated receptor alpha (PPARα) : As members of the nuclear receptor superfamily, PPARs are involved in regulating cellular differentiation, metabolism, and inflammation. nih.gov The 4-benzyloxy-benzylamino chemotype has been explored for developing selective PPARα agonists. nih.gov
Epidermal Growth Factor Receptor (EGFR) : This receptor tyrosine kinase is involved in signal transduction pathways that regulate cell proliferation and survival, and its inhibition is a key strategy in cancer therapy. nih.govnih.gov
Filamenting temperature-sensitive mutant Z (FtsZ) : A crucial protein in bacterial cell division, making it a target for novel antimicrobial agents. mdpi.com
| Biological Target | Target Class | Therapeutic Area | Reference |
|---|---|---|---|
| Sirtuin 2 (SIRT2) | Enzyme (Deacylase) | Neurodegeneration, Cancer, Infections | mdpi.commdpi.com |
| Nicotinamide phosphoribosyltransferase (NAMPT) | Enzyme (Transferase) | Cancer | nih.govnih.gov |
| PSD95-nNOS Interaction | Protein-Protein Interaction | Ischemic Stroke | nih.govwestminster.ac.uk |
| Peroxisome proliferator-activated receptor alpha (PPARα) | Nuclear Receptor | Metabolic & Inflammatory Disorders | nih.gov |
| Epidermal Growth Factor Receptor (EGFR) | Receptor Tyrosine Kinase | Cancer | nih.gov |
Modulation of Specific Biological Pathways
By engaging with the targets listed above, this compound derivatives can modulate essential biological pathways. The inhibition of NAMPT, for instance, directly interferes with the NAD+ salvage pathway , which is critical for maintaining the NAD and NADPH pool in cells. nih.gov This disruption has profound effects on cancer cell metabolism, DNA repair mechanisms, and oncogenic signaling pathways. nih.gov
Similarly, the inhibition of sirtuins affects a wide array of cellular processes. nih.gov Sirtuins are signaling hubs that respond to cellular stress and control gene expression, energy metabolism, cell cycle progression, differentiation, and apoptosis. nih.govnih.gov Modulating sirtuin activity can therefore influence cellular homeostasis and the progression of age-related diseases. nih.gov For example, SIRT2 modulation can impact innate defenses and transcription, influencing the course of an infection. mdpi.com
In the central nervous system, disrupting the PSD95-nNOS pathway serves as a therapeutic strategy by preventing the downstream damage caused by excessive NMDAR activation during a stroke. nih.govwestminster.ac.uk Furthermore, derivatives of 4-(2-pyrimidinylamino)benzamide have been identified as potent inhibitors of the Hedgehog signaling pathway , which is crucial in embryonic development and can be aberrantly activated in certain cancers. researchgate.net
Molecular Basis of Enzyme Inhibition (e.g., Binding Modes, Hydrogen Bonding)
The efficacy of enzyme inhibitors is determined by their specific molecular interactions within the enzyme's active site. Hydrogen bonds, in particular, are critical for stabilizing the transition state of enzymatic reactions and ensuring the proper orientation of inhibitors. nih.govnih.gov
Molecular docking studies have provided insights into how benzamide derivatives bind to their targets. For instance, docking of certain benzimidazole (B57391) derivatives into the EGFR kinase domain revealed interactions similar to the established inhibitor erlotinib. nih.gov In the case of sirtuins, kinetic analysis and docking studies suggest that inhibitors can bind to a complex formed by the SIRT1 enzyme and its cofactor, nicotinamide adenine (B156593) dinucleotide (NAD). nih.gov
The binding of inhibitors within an active site is often stabilized by a network of interactions. These include van der Waals forces and hydrogen bonds with specific amino acid residues that line the binding cavity. unifi.it For example, in the active site of carbonic anhydrases, the phenyl moiety of inhibitors makes various van der Waals and hydrogen bond interactions with cavity residues, which dictates the inhibitor's orientation and binding affinity. unifi.it Similarly, for monoamine oxidase B (MAO-B), molecular docking of potent benzylamine-sulfonamide inhibitors has been used to understand their interactions within the catalytic site. nih.gov These studies are crucial for the rational design of more potent and selective inhibitors. unifi.ittubitak.gov.tr
Cellular Mechanisms (e.g., Effects on Cell Growth, Apoptosis, Cell Death Rescue)
The molecular interactions and pathway modulations ultimately translate into specific cellular outcomes. A significant body of research shows that derivatives based on the benzamide scaffold can profoundly affect cell fate.
Effects on Cell Growth and Apoptosis: Many benzamide derivatives have demonstrated potent effects on cell proliferation and programmed cell death (apoptosis). For example, certain benzimidazole derivatives have been shown to suppress cancer cell proliferation, arrest the cell cycle, and induce significant levels of both early and late apoptosis in various cancer cell lines. nih.gov The inhibition of SIRT1 by the small molecule Inauhzin has been shown to activate p53, leading to the inhibition of cell proliferation, induction of senescence, and tumor-specific apoptosis. embopress.org Similarly, other compounds have been found to inhibit the proliferation of pancreatic cancer cells and induce apoptosis, potentially by increasing reactive oxygen species and inhibiting the Akt/mTOR pathway. nih.gov
Cell Death Rescue and Neuroprotection: Conversely, some benzyloxy benzamide derivatives have been developed for their ability to rescue cells from death. In models of ischemic stroke, these compounds exhibit neuroprotective activities by shielding primary cortical neurons from glutamate-induced damage. nih.govwestminster.ac.uk This neuroprotective effect is achieved by blocking the PSD95-nNOS association in neurons. nih.govwestminster.ac.uk In another context, NAMPT inhibition was found to protect pancreatic islets against cytokine-induced apoptosis, suggesting a role in rescuing cells from inflammatory damage. endocrine-abstracts.org Furthermore, studies on prolactin-releasing peptide (PrRP) and its lipidized analogs, which act on the GPR10 receptor, have shown they can increase the viability of neuron-like cells and reduce the degree of apoptosis induced by toxic stressors. mdpi.com
| Cellular Mechanism | Example Effect | Associated Target/Pathway | Reference |
|---|---|---|---|
| Cell Cycle Arrest & Apoptosis | Induction of early and late apoptosis in cancer cells | EGFR Inhibition | nih.gov |
| Tumor-specific Apoptosis | Suppression of xenograft tumor growth | SIRT1 Inhibition / p53 Activation | embopress.org |
| Neuroprotection | Rescue from glutamate-induced damage in neurons | PSD95-nNOS Disruption | nih.govwestminster.ac.uk |
| Cell Death Rescue | Protection of pancreatic islets from cytokine-induced apoptosis | NAMPT Inhibition | endocrine-abstracts.org |
| Impairment of Cell-Mediated Killing | Protection of target cells from NK cell lysis | Cytoskeleton Alteration | nih.gov |
Structure Activity Relationship Sar Studies and Drug Design Principles
Systematic Exploration of Structural Modifications
The therapeutic potential of 4-(benzyloxy)benzamide is unlocked through meticulous structural alterations to its core components. These modifications are systematically explored to understand their impact on biological activity, a process central to structure-activity relationship (SAR) studies.
Key areas of modification include:
The Benzamide (B126) Ring: Alterations to this ring, such as the introduction of different substituents, can influence the molecule's interaction with target proteins.
The Benzyloxy Moiety: Modifications to the benzyl (B1604629) group or the ether linkage can affect the compound's flexibility, lipophilicity, and binding affinity.
The Amide Linker: The amide bond itself can be modified or replaced with other functional groups to alter the compound's stability and electronic properties.
A detailed SAR study of benzyloxy benzamide derivatives led to the discovery of novel neuroprotective agents. nih.gov This was achieved by systematically altering the substituents on both the benzamide and benzyloxy rings, leading to compounds with improved therapeutic effects against ischemic stroke. nih.gov
In another study, researchers modified N-benzoyl-2-hydroxybenzamides at three key sites: the phenol ring, the 4-ethylphenyl ring, and the imide linker. This systematic approach allowed for a comprehensive evaluation of the structural requirements for activity against various pathogens.
Furthermore, the amine portion of aminobutyl-benzamides has been a focus of structural modification. nih.gov By varying the size of the amine ring and the position of the nitrogen atom, researchers have been able to fine-tune the binding affinity and selectivity of these compounds for sigma receptors. nih.gov
Impact of Substituent Variations on Biological Potency and Selectivity
The nature and position of substituents on the this compound scaffold play a critical role in determining the biological potency and selectivity of the resulting compounds. Even minor changes can lead to significant differences in activity.
For instance, the introduction of fluorine atoms into benzamide derivatives has been shown to increase their binding affinity to the protein cereblon. nih.gov Specifically, the perfluorination of benzamides resulted in a notable improvement in binding compared to their non-fluorinated counterparts. nih.gov
In a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, it was found that the presence of an electron-donating methyl group and an electron-withdrawing nitro group on the phenyl ring was highly favorable for inhibitory activity against α-glucosidase. nih.gov
The following table illustrates the impact of substituent variations on the biological activity of different benzamide derivatives:
| Compound Series | Substituent Variation | Impact on Biological Activity |
| Benzamide Derivatives | Introduction of fluorine atoms | Increased binding affinity to cereblon nih.gov |
| 2-chloro-5-[(4-chlorophenyl)sulfamoyl)-N-(alkyl/aryl)-4-nitrobenzamide Derivatives | 2-CH3-5-NO2 substituent on the phenyl ring | Most active against α-glucosidase nih.gov |
| Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole | 2-F substituent on the benzene (B151609) ring | Superior inhibitory activities against tested fungi mdpi.com |
Identification of Key Pharmacophores and Structural Requirements
A pharmacophore is the essential three-dimensional arrangement of atoms or functional groups that is responsible for a drug's biological activity. The identification of key pharmacophores within the this compound framework is crucial for designing new and more effective therapeutic agents.
The benzyloxy moiety itself is considered a pivotal pharmacophore in the design of monoamine oxidase (MAO) inhibitors. nih.govresearchgate.net It is a key feature in a variety of scaffolds, including oxadiazolones, indolalkylamines, and coumarins, that exhibit MAO inhibitory activity. nih.govresearchgate.net
In the context of N-benzylbenzamides, the benzylamide structure can act as a merged pharmacophore for both soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ). acs.org This dual-target activity is a key aspect of their therapeutic potential.
For benzimidazole (B57391) derivatives, the benzimidazole structure is central to their antiviral activity. rroij.com The versatility of this structure allows for substitutions at various positions, which can significantly enhance the compound's ability to interact with viral targets. rroij.com
Rational Drug Design Strategies Guided by In Silico Analysis
Rational drug design is a modern approach to drug discovery that relies on a deep understanding of the biological target and the drug-receptor interactions at a molecular level. In silico analysis, which involves the use of computer simulations and modeling, is an integral part of this process.
In silico techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations are used to predict how a molecule will interact with its target, to optimize its structure for better binding and activity, and to assess its potential pharmacokinetic properties. nih.govresearchgate.net
For example, in the design of novel 4-(thiophen-2-yl)butanamides, an in silico-guided approach was used to improve the ligand-binding properties and potency of a previously identified TRPV1 agonist. nih.gov Docking experiments and molecular dynamics simulations led to the introduction of a lipophilic iodine and a flat pyridine/benzene at a specific position on the thiophene nucleus, resulting in compounds with high efficacy and selectivity. nih.gov
Structure-based drug design (SBDD) is another powerful in silico technique that utilizes the three-dimensional structural information of a target protein to design novel drug-like compounds. mq.edu.au This approach has been successfully applied to the design of benzamide inhibitors for various targets.
The effectiveness of a drug is highly dependent on its ability to fit snugly into the binding pocket of its target protein, a concept known as ligand binding pocket complementarity. In silico tools are invaluable for studying these interactions and guiding the design of molecules with improved complementarity.
Molecular docking studies of aryl benzamide derivatives as negative allosteric modulators of mGluR5 have revealed that these compounds bind in an "arc" conformation, stabilized by a combination of hydrophobic interactions, hydrogen bonds, and π-π stacking interactions. mdpi.com This understanding of the binding mode is crucial for designing more potent and selective modulators.
In the case of benzimidazole-based ligands targeting the VanZ protein, molecular docking and molecular dynamics simulations were used to screen a large library of compounds and to validate the stability of the ligand-protein complexes. chemrxiv.org This computational approach allowed for the identification of putative candidates for further in vivo testing. chemrxiv.org
The interaction of newly synthesized benzamide appended by pyrazolone derivatives with the target protein 6LU7 of the novel coronavirus has also been studied using molecular docking. These studies have provided valuable insights into the binding energies and interaction types, which can be used to further optimize the ligands for improved antiviral activity.
Computational Methodologies in Research on 4 Benzyloxy Benzamide
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. This method is widely used to forecast the interaction between a small molecule ligand and a protein target at the atomic level. nih.gov It helps in understanding the fundamental biochemical processes and in characterizing the behavior of potential drugs within the binding site of a target protein.
Molecular docking simulations have been employed to investigate the binding modes and affinities of 4-(benzyloxy)benzamide derivatives with various protein targets. These studies are crucial for predicting the inhibitory potential of these compounds.
For instance, in the pursuit of novel neuroprotective agents, a series of benzyloxy benzamide (B126) derivatives were designed and evaluated as inhibitors of the postsynaptic density protein 95 (PSD95)-neuronal nitric oxide synthase (nNOS) protein-protein interaction (PPI). nih.gov Docking studies were performed to understand how these compounds interact with the PSD95 protein. The simulations revealed that the benzyloxy group of the lead compound fits into a hydrophobic pocket formed by specific amino acid residues, while the benzamide portion forms key hydrogen bonds. westminster.ac.uk
Similarly, benzyloxy chalcone (B49325) derivatives have been studied as potential inhibitors of human monoamine oxidase B (hMAO-B), an enzyme implicated in neurodegenerative diseases. nih.gov Docking studies were conducted to assess the molecular interactions between these compounds and the hMAO-B enzyme. The results indicated that the benzyloxy group at the para position of the B-ring enhanced the inhibitory activity. nih.gov The docking scores, which represent the binding affinity, were calculated to quantify the strength of the interaction. For example, the most active compounds in one study, B10 and B15, had SP docking scores of -9.954 kcal/mol and -10.852 kcal/mol, respectively. nih.gov
In another study, derivatives of 4-(benzyloxy)benzamides were synthesized and evaluated as tyrosinase inhibitors. researchgate.net Computational analysis indicated favorable binding energy values for these compounds, highlighting their potential to inhibit the enzyme effectively. researchgate.net
| Compound Class | Target Protein | Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| Benzyloxy Chalcone (B10) | hMAO-B | -9.954 | nih.gov |
| Benzyloxy Chalcone (B15) | hMAO-B | -10.852 | nih.gov |
Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions that stabilize the enzyme-inhibitor complex. This analysis is critical for understanding the mechanism of inhibition and for the rational design of more potent inhibitors.
In the study of benzyloxy chalcones as hMAO-B inhibitors, docking simulations revealed that the compounds were stabilized in the protein-ligand complex primarily through π-π stacking interactions. nih.gov This type of interaction enabled them to bind effectively to the active site of the hMAO-B enzyme. nih.gov Further analysis of one this compound derivative showed it exhibited non-competitive inhibition against tyrosinase, indicating it binds to a site other than the active site to form an enzyme-inhibitor complex. researchgate.net
The analysis of these complexes helps to explain the structure-activity relationship (SAR), where the chemical structure of a compound is correlated with its biological activity. For example, the incorporation of indole, oxadiazole, and benzamide moieties in certain derivatives was found to enhance their inhibitory efficacy against tyrosinase. researchgate.net
In Silico Assessment of Drug-Likeness and Pharmacokinetic Profiles
Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. This involves assessing its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). In silico tools provide a rapid and cost-effective way to predict these properties, helping to filter out compounds that are unlikely to succeed in clinical trials. nih.gov
In silico ADMET prediction has been applied to derivatives of this compound to evaluate their potential as orally active drugs. For a series of benzyloxy chalcones, computational studies predicted favorable ADME characteristics, rendering them plausible drug candidates. nih.gov
Key predicted properties for these compounds included CNS penetration, which is crucial for drugs targeting the central nervous system. Compounds with a log PS value greater than -2 are considered to penetrate the CNS. The study on benzyloxy chalcones showed that all tested substances exhibited CNS penetration. nih.gov Additionally, parameters like total clearance were predicted, with the benzyloxy chalcones showing a reduced total clearance ranging from -0.196 to 0.755 log ml/min/kg. nih.gov Other studies on benzamide derivatives have shown predictions for high gastrointestinal absorption and an inability to pass through the blood-brain barrier, depending on the specific structural modifications. researchgate.net Toxicity predictions are also a critical component, with computational models used to flag potential issues like hepatotoxicity or mutagenicity. jonuns.com
| Compound | Total Clearance (log ml/min/kg) | CNS Penetration (log PS) | Reference |
|---|---|---|---|
| B10 | -0.053 | > -2 | nih.gov |
| B15 | 0.251 | > -2 | nih.gov |
Lipinski's Rule of Five is a widely used guideline to evaluate the drug-likeness of a chemical compound and its likelihood of being an orally active drug in humans. wikipedia.orglindushealth.com The rule is based on the observation that most orally administered drugs are relatively small and moderately lipophilic molecules. wikipedia.org To comply with the rule, a compound should generally not violate more than one of the following criteria:
No more than 5 hydrogen bond donors (the total number of nitrogen–hydrogen and oxygen–hydrogen bonds). wikipedia.org
No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms). wikipedia.org
A molecular mass less than 500 daltons. wikipedia.org
A calculated octanol-water partition coefficient (ClogP) that does not exceed 5. wikipedia.org
This rule is frequently applied in the early stages of drug discovery to filter large compound libraries. researchgate.net For derivatives of this compound, researchers have computationally verified their adherence to Lipinski's rule. For example, studies on benzyloxy chalcones confirmed that the most promising inhibitor candidates possessed favorable ADME characteristics and complied with Lipinski's Rule of Five, supporting their potential as orally bioavailable drugs. nih.gov
| Parameter | Guideline |
|---|---|
| Molecular Weight | ≤ 500 Daltons |
| LogP (Octanol-water partition coefficient) | ≤ 5 |
| Hydrogen Bond Donors | ≤ 5 |
| Hydrogen Bond Acceptors | ≤ 10 |
Understanding how a drug candidate is metabolized is crucial, as metabolism can lead to the inactivation of the drug, the formation of toxic byproducts, or drug-drug interactions. news-medical.net The cytochrome P450 (CYP) family of enzymes is responsible for the metabolism of a vast majority of drugs. nih.gov In silico tools are used to predict which CYP isoforms are likely to metabolize a compound and to identify the specific sites on the molecule where metabolism is likely to occur (Sites of Metabolism, or SoMs). nih.govnih.gov
These prediction models can be broadly classified into ligand-based and structure-based approaches. eurekaselect.com Ligand-based methods rely on datasets of known substrates and inhibitors, while structure-based methods incorporate knowledge about the 3D structure of the CYP enzyme. nih.gov For derivatives of this compound, computational studies have indicated interactions with cytochromes, suggesting they act as either inhibitors or substrates. nih.gov Predicting the specific SoMs can guide medicinal chemists in modifying the compound's structure to block metabolic pathways, thereby improving its stability and pharmacokinetic profile. news-medical.net
Computational Analysis of Binding Energy Values
Computational methodologies, such as molecular docking and molecular dynamics simulations, are pivotal in modern drug discovery and molecular biology to predict the interaction between a ligand, such as this compound, and a target protein. These in silico techniques estimate the binding affinity, often expressed as a binding energy value (e.g., in kcal/mol), which indicates the strength of the interaction. A more negative binding energy value typically suggests a more stable and favorable interaction between the ligand and its binding site on the protein.
While numerous studies have been conducted on various benzamide derivatives, demonstrating their potential as inhibitors for a range of protein targets, specific research detailing the computational analysis of binding energy for this compound is not present in the available literature. Such a study would involve:
Selection of a Protein Target: Identifying a biologically relevant protein where this compound is expected to bind.
Molecular Docking Simulation: Using specialized software to predict the preferred orientation of this compound when bound to the active site of the target protein. This simulation calculates a docking score and an estimated binding energy.
Binding Free Energy Calculations: Employing more rigorous computational methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to refine the binding energy prediction.
Hypothetical Data Representation
Had such research been available, the findings would typically be presented in a data table format. For illustrative purposes, a hypothetical table is shown below. This table demonstrates how binding energy data for this compound against various protein targets would be displayed.
Disclaimer: The following table is for illustrative purposes only and does not represent actual experimental or computational data.
| Target Protein | PDB ID | Computational Method | Binding Energy (kcal/mol) | Key Interacting Residues |
| Hypothetical Kinase 1 | XXXX | Molecular Docking (AutoDock Vina) | -8.5 | LYS78, GLU95, ASP184 |
| Hypothetical Receptor 2 | YYYY | MM/GBSA | -45.2 | PHE256, TRP301, ARG350 |
| Hypothetical Enzyme 3 | ZZZZ | Molecular Docking (Glide) | -7.9 | TYR123, HIS245, MET246 |
Detailed Research Findings
A detailed analysis accompanying such a table would typically elaborate on the nature of the interactions between this compound and the amino acid residues within the protein's binding pocket. This would include descriptions of:
Hydrogen Bonds: The formation of hydrogen bonds between the amide group or the benzyloxy oxygen of the ligand and polar residues in the protein.
Hydrophobic Interactions: The interactions between the aromatic rings of this compound and nonpolar residues of the target.
Pi-Pi Stacking: Potential stacking interactions between the phenyl rings of the ligand and aromatic residues like Phenylalanine, Tyrosine, or Tryptophan in the binding site.
Without specific studies on this compound, a detailed discussion of its binding energy and interactions remains speculative. The broader research on benzamide derivatives suggests that the benzamide moiety often plays a crucial role in anchoring the ligand to the protein through hydrogen bonds, while the substituent at the 4-position (in this case, the benzyloxy group) influences selectivity and potency by interacting with specific sub-pockets of the binding site.
Further computational and experimental research is required to determine the specific binding energy values of this compound with various biological targets.
Preclinical Evaluation and Translational Prospects
In Vitro Efficacy and Selectivity Assays
The in vitro evaluation of 4-(benzyloxy)benzamide derivatives has revealed potent and selective inhibitory activity against specific molecular targets. These assays are crucial for establishing the initial pharmacological profile and guiding further development.
Research into the structure-activity relationship of this chemical class has identified potent inhibitors of the mono-ADP-ribosyltransferase PARP10 (also known as ARTD10). oulu.fiutmb.edu PARP10 is involved in various cellular processes, including DNA repair and inflammation. nih.gov One notable derivative, 4-[(2-fluorobenzyl)oxy]benzamide, demonstrated significant potency with a half-maximal inhibitory concentration (IC50) of 230 nM for PARP10. oulu.fiutmb.edu This compound, along with others in the series, showed high selectivity for PARP10 over other enzymes in the human ARTD family. oulu.fi In cellular assays, these inhibitors were able to rescue HeLa cells from PARP10-induced cell death, confirming their cell permeability and engagement with the intended target. oulu.fidiamond.ac.uk
Derivatives based on the related 4-benzyloxy-benzylamino chemotype have been developed as agonists for the peroxisome proliferator-activated receptor alpha (PPARα). PPARα is a key regulator of lipid metabolism and inflammation and is considered a promising drug target for retinal diseases like diabetic retinopathy. nih.govnih.gov In vitro luciferase assays demonstrated that second-generation analogues could achieve cellular potencies below 50 nM. nih.gov Furthermore, these compounds exhibited remarkable isoform selectivity, with over 2,700-fold preference for PPARα compared to other PPAR isoforms (PPARγ and PPARδ). nih.gov
| Compound Class | Target | Potency (IC50/EC50) | Selectivity | Source |
|---|---|---|---|---|
| 4-[(2-fluorobenzyl)oxy]benzamide | PARP10/ARTD10 | 230 nM | High selectivity over other ARTD family enzymes | oulu.fiutmb.edu |
| 4-Benzyloxy-benzylamino derivatives | PPARα | <50 nM | >2,700-fold over PPARγ and PPARδ | nih.gov |
In Vivo Pharmacological Models
Following promising in vitro results, derivatives of this compound have been advanced to in vivo studies using animal models to assess their therapeutic efficacy in a physiological context.
Efficacy Studies in Animal Models (e.g., Rat Models for Retinal Disorders)
Building on their potent and selective in vitro activity as PPARα agonists, compounds from the 4-benzyloxy-benzylamino chemotype were evaluated for in vivo efficacy. nih.govnih.gov A first-generation lead compound demonstrated proof-of-concept efficacy in a streptozotocin (B1681764) (STZ)-induced vascular leakage rat model, a standard preclinical model that mimics aspects of diabetic retinopathy. nih.gov Agonism of PPARα is known to ameliorate inflammation, vascular leakage, and neurodegeneration associated with retinal diseases in animal models. nih.gov The positive results in this rat model underscore the potential of this chemical class for treating retinal disorders. nih.govnih.gov
Assessment of Anticonvulsant Activity in Rodents
A significant body of research has focused on the anticonvulsant properties of this compound derivatives. uj.edu.plnih.gov These compounds have been systematically evaluated in standard rodent models of epilepsy, primarily the maximal electroshock seizure (MES) and the subcutaneous pentylenetetrazole seizure threshold (ScMet) tests. uj.edu.plnih.govresearchgate.net The MES test is indicative of efficacy against generalized tonic-clonic seizures, while the ScMet test suggests potential action against absence seizures. semanticscholar.org
Several aminoalkanol derivatives of this compound have shown significant protective activity. In mice, a 2N-methylaminoethanol derivative displayed potent anti-MES activity with a protective index (PI) of 2.536, a value higher than that of the established antiepileptic drug valproate. uj.edu.pl The protective index, calculated as the ratio of the median toxic dose (TD50) to the median effective dose (ED50), is a critical measure of a drug's therapeutic window. nih.gov Other derivatives provided 100% anti-MES protection in mice at a dose of 30 mg/kg and were found to be non-toxic at these effective doses. nih.gov Certain compounds were active in both MES and ScMet screens, suggesting a broad spectrum of potential antiepileptic action. uj.edu.plnih.gov Subsequent evaluations in rats confirmed the protective activity of promising candidates following oral administration. uj.edu.pl
| Species | Test | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI) | Source |
|---|---|---|---|---|---|
| Mice | MES | 39.42 | 100 | 2.536 | uj.edu.pl |
Pharmacokinetic (PK) and Pharmacodynamic (PD) Evaluations
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is essential for its development as a therapeutic agent. Preclinical evaluations of this compound derivatives have included assessments of their metabolic stability and potential for drug-drug interactions.
Metabolic Stability Studies (e.g., Liver Microsomes, Plasma Stability)
Metabolic stability is a key determinant of a drug's pharmacokinetic profile, influencing its half-life and bioavailability. nih.gov This property is commonly assessed in vitro using preparations such as liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450s. bioivt.comcreative-bioarray.comwuxiapptec.com
For a series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines, chemical and metabolic stability were evaluated as part of their preclinical profiling. nih.gov Such studies typically involve incubating the compound with liver microsomes or in plasma and measuring the rate of its disappearance over time. springernature.com While detailed quantitative data for the parent this compound is not extensively published, the investigation of its derivatives indicates that metabolic stability is a recognized and critical parameter for this chemical class. Optimizing metabolic stability is a key goal in medicinal chemistry to ensure that a potential drug candidate has favorable pharmacokinetic behavior. nih.gov
Cytochrome P450 (CYP450) Inhibition Assessment
CYP450 enzymes are central to the metabolism of a vast number of drugs, and inhibition of these enzymes is a primary cause of adverse drug-drug interactions. criver.comnih.gov Consequently, assessing the inhibitory potential of new chemical entities against major CYP450 isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) is a standard component of preclinical evaluation. bienta.net
In vitro CYP450 inhibition assays are typically conducted using human liver microsomes and a panel of isoform-specific probe substrates. bienta.netsolvobiotech.com The assay determines the concentration of the test compound required to inhibit 50% of a specific enzyme's activity (IC50). The evaluation can distinguish between direct, reversible inhibition and time-dependent inhibition (TDI), which can be more clinically significant. criver.com While specific CYP450 inhibition data for this compound itself is not widely available in the reviewed literature, this assessment is a standard procedure for any drug candidate from this class intended for further development to ensure its safety profile concerning drug-drug interactions.
Cellular Permeability and Brain Uptake Potential (e.g., MDCK, MDCK-MDR1 Models)
The assessment of a compound's ability to cross biological membranes is a critical step in preclinical evaluation, determining its potential for oral absorption and penetration into target tissues like the central nervous system (CNS). In vitro models utilizing Madin-Darby Canine Kidney (MDCK) cells are standard tools for this purpose. nih.gov When grown on semi-permeable filters, these cells form a confluent monolayer that mimics biological barriers, such as the intestinal epithelium and the blood-brain barrier (BBB). nih.govnih.gov
To specifically investigate the role of efflux transporters, which can actively pump compounds out of cells and limit brain penetration, a modified cell line is used. evotec.com The MDCK-MDR1 cell line is transfected with the human MDR1 gene, causing it to overexpress the P-glycoprotein (P-gp) efflux pump, a key transporter at the BBB. evotec.combioduro.com By measuring the apparent permeability coefficient (Papp) in both apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions, an efflux ratio (ER) can be calculated (ER = Papp B→A / Papp A→B). An efflux ratio greater than 2 is a strong indicator that the compound is a substrate for P-gp and may be actively removed from the brain. evotec.combioduro.com
While specific Papp and efflux ratio data for this compound are not detailed in the available literature, studies on its derivatives highlight the importance of this evaluation. For instance, the neuroprotective agent candidate LY-836, a derivative of this compound, was evaluated for its ability to cross the BBB in vivo. bioworld.com After intravenous administration in rats, the compound was shown to effectively penetrate the brain, although the permeability was not considered high. bioworld.com This is a crucial finding, as it confirms that the core scaffold can be modified to achieve CNS penetration, a necessary property for agents targeting neurological conditions like ischemic stroke. bioworld.comnih.gov
| Time Post-Administration (hours) | Brain/Plasma Ratio (%) | Interpretation |
|---|---|---|
| 0.25 | 0.56 | Demonstrates ability to cross the blood-brain barrier, though permeability is not classified as high. bioworld.com |
| 0.5 | 0.82 | |
| 1.0 | 3.05 |
Toxicity and Safety Profiling
Early assessment of cytotoxicity is fundamental to safety profiling, helping to identify compounds that may have nonspecific, cell-damaging effects. A common method for this is testing against established cancer cell lines, such as HeLa (human cervical cancer cells). Research into a series of novel derivatives based on the this compound scaffold provides insight into the general toxicity of this chemical class.
In a study focused on developing new anti-tubercular agents, ten novel compounds derived from this compound were synthesized. To establish their safety profile, all synthesized compounds (6a-j) were evaluated for their in vitro cytotoxicity against the HeLa human cancer cell line. The findings were favorable, with all tested derivatives reported as being non-cytotoxic in nature. This suggests that the this compound scaffold itself has a low potential for inducing general cellular toxicity, which is an encouraging characteristic for a structure intended for further therapeutic development.
| Compound Series | Cell Line | Result | Reference |
|---|---|---|---|
| 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide (B126) derivatives (6a-j) | HeLa | All compounds found to be non-cytotoxic. | bioworld.com |
Direct neurotoxicity assessments for this compound are not prominent in the scientific literature. Instead, research has focused heavily on the neuroprotective potential of its derivatives, particularly in the context of ischemic stroke. nih.govwestminster.ac.uk Ischemic stroke involves neuronal damage caused by the aberrant activation of N-methyl-d-aspartate receptors (NMDAR) and subsequent overactivation of neuronal nitric oxide synthase (nNOS). nih.gov
A series of novel benzyloxy benzamide derivatives were specifically designed to inhibit the protein-protein interaction between postsynaptic density protein 95 (PSD95) and nNOS, a key interaction implicated in neuronal damage post-stroke. bioworld.comnih.gov The lead compound from this research, LY-836, demonstrated significant neuroprotective activity in primary cortical neurons against glutamate-induced damage. nih.gov Furthermore, in animal models of stroke (middle cerebral artery occlusion), LY-836 exhibited powerful therapeutic effects, reducing infarct size and neurological deficits. nih.gov These findings suggest that the this compound scaffold, rather than being neurotoxic, is a promising foundation for developing agents that protect neurons from ischemic injury.
Lead Optimization Strategies
The this compound structure has served as a valuable starting point for structure-activity relationship (SAR) studies aimed at discovering novel drug candidates. Through systematic chemical modification, researchers have identified potent and selective agents for various therapeutic targets.
One prominent example is the development of neuroprotective agents for ischemic stroke. westminster.ac.uk Starting from a known inhibitor of the PSD95-nNOS interaction, a detailed SAR study of novel benzyloxy benzamide derivatives was conducted. This effort led to the identification of compound 29 (LY-836) , which exhibited improved neuroprotective activity and better drug-like properties compared to the initial hit compound. nih.govwestminster.ac.uk LY-836 was shown to significantly block the PSD95-nNOS association in neurons and displayed good pharmacokinetic properties and therapeutic efficacy in a rat model of stroke. nih.gov
In a separate line of research focused on oncology, derivatives of N-(4-(benzyloxy)-phenyl)-sulfonamide were developed as novel antagonists of the human androgen receptor (AR). The activation function 2 (AF2) region of the AR is a key site for its transcriptional function and a target for new prostate cancer therapies. A series of compounds based on this scaffold were synthesized, leading to the discovery of T1-12 . This compound showed excellent AR antagonistic activity (IC₅₀ = 0.47 µM) and effectively inhibited tumor growth in an in vivo xenograft model.
| Candidate | Therapeutic Target | Potential Indication | Key Findings | Reference |
|---|---|---|---|---|
| LY-836 (Compound 29) | PSD95-nNOS Protein-Protein Interaction | Ischemic Stroke | Improved neuroprotective activity; effective in animal models. | nih.gov |
| T1-12 | Androgen Receptor (AF2 region) | Prostate Cancer | Potent AR antagonist (IC₅₀ = 0.47 µM); inhibits tumor growth in vivo. | nih.gov |
A medicinal scaffold is a core chemical structure that can be systematically modified to create a library of new compounds with diverse biological activities. The this compound framework has proven to be a versatile and effective scaffold for the development of novel therapeutic agents targeting a range of diseases.
Its utility has been demonstrated in the pursuit of new anticonvulsant drugs. Derivatives of 4-(benzyloxy)benzamides are among the classes of compounds being investigated as potential treatments for epilepsy. The lipophilic nature of the scaffold is believed to facilitate penetration across the blood-brain barrier, a critical feature for CNS-acting drugs.
Furthermore, the benzamide core is a key component in hybrid molecules designed for other therapeutic purposes. For example, synthesized indole-oxadiazole-benzamide hybrids have been identified as potent inhibitors of tyrosinase, a key enzyme in melanin (B1238610) production. This makes the scaffold a promising starting point for developing treatments for skin hyperpigmentation disorders. The adaptability of the this compound scaffold allows medicinal chemists to explore a wide chemical space, leading to the discovery of lead compounds with varied and potent biological effects.
Future Directions and Research Opportunities
Elucidation of Undefined Mechanisms of Action
While several derivatives of 4-(benzyloxy)benzamide have been associated with specific biological targets, the complete picture of their mechanisms of action often remains to be fully elucidated. For instance, some derivatives have been identified as potential anticonvulsants, anti-inflammatory agents, and modulators of multidrug resistance, but the precise molecular pathways through which they exert these effects are not entirely understood. researchgate.net
Future research should focus on detailed mechanistic studies to unravel the downstream signaling cascades and off-target effects. For compounds developed as neuroprotective agents that disrupt the postsynaptic density protein 95 (PSD95)-neuronal nitric oxide synthase (nNOS) protein-protein interaction, further investigation is needed to understand the full scope of their impact on neuronal signaling pathways beyond this specific interaction. westminster.ac.uknih.gov Similarly, for derivatives acting as androgen receptor (AR) antagonists or PARP10/ARTD10 inhibitors, a deeper understanding of their interaction with co-regulators and their influence on cellular processes beyond simple inhibition is crucial for predicting clinical efficacy and potential side effects. oulu.finih.gov
Further Optimization for Enhanced Potency and Selectivity
Structure-activity relationship (SAR) studies have been instrumental in optimizing the this compound scaffold for various targets. These efforts have demonstrated that strategic modifications can significantly enhance potency and selectivity.
PPARα Agonists: Guided by in-silico modeling, the modification of the 4-benzyloxy-benzylamino chemotype has led to analogues with improved potency and selectivity for Peroxisome Proliferator-Activated Receptor Alpha (PPARα), which is relevant for treating retinal disorders. nih.gov
PARP10/ARTD10 Inhibitors: Research has shown that the potency of 4-(benzyloxy)benzamides as inhibitors of the mono-ADP-ribosyltransferase PARP10/ARTD10 can be modulated by substituents on the B-ring. For example, the introduction of an ortho-fluoro group on the benzyl (B1604629) ring resulted in a compound with an IC50 of 230 nM. oulu.fi
Neuroprotective Agents: Extensive SAR studies on benzyloxy benzamide (B126) derivatives, based on a known PSD95-nNOS interaction inhibitor, led to the discovery of compounds with significantly improved neuroprotective activity and better drug-like properties. westminster.ac.uknih.gov
Androgen Receptor (AR) Antagonists: A series of N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives were developed as AR antagonists targeting the activation function 2 (AF2) region. This work identified a lead compound with an IC50 value of 0.47 μM. nih.gov
Future optimization strategies should continue to leverage computational modeling and medicinal chemistry approaches. The exploration of different linkers, the introduction of diverse substituents, and the synthesis of bioisosteric replacements could lead to the discovery of next-generation compounds with superior pharmacological profiles. A key goal will be to maximize on-target activity while minimizing off-target interactions to ensure a better safety margin.
| Target | Modification Strategy | Outcome |
| PPARα | Deconstruction of a rigid quinoline (B57606) core to a flexible 4-benzyloxy-benzylamino scaffold. nih.gov | Improved potency and selectivity over initial hits. nih.gov |
| PARP10/ARTD10 | Introduction of an ortho-fluoro substituent on the benzyl B-ring. oulu.fi | Enhanced inhibitory potency (IC50 = 230 nM). oulu.fi |
| PSD95-nNOS | Detailed structure-activity relationship (SAR) studies based on an existing inhibitor. westminster.ac.uknih.gov | Discovery of a lead compound (LY836) with improved neuroprotective activity and pharmacokinetic properties. westminster.ac.uknih.gov |
| Androgen Receptor (AF2) | Development of N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives. nih.gov | Identification of compound T1-12 with potent AR antagonistic activity (IC50 = 0.47 μM). nih.gov |
Exploration of Novel Therapeutic Applications
The structural versatility of the this compound core has already led to its investigation in a diverse range of therapeutic areas. Current research has identified its potential in treating:
Neurological disorders such as epilepsy and ischemic stroke. researchgate.netwestminster.ac.uknih.gov
Cancers, including prostate cancer and drug-resistant colon cancer, through mechanisms like androgen receptor antagonism and inhibition of the ABCG2 transporter. nih.govmdpi.com
Retinal disorders via PPARα agonism. nih.gov
Skin conditions by inhibiting tyrosinase. researchgate.net
Hypertension by inhibiting SPAK kinase. x-mol.net
Bacterial infections by targeting the FtsZ protein. mdpi.com
The broad biological activity suggests that the therapeutic potential of this scaffold is not yet fully tapped. Future research should systematically screen this compound libraries against a wider array of biological targets. Given their demonstrated ability to modulate protein-protein interactions and enzyme activity, these compounds could be explored for applications in metabolic diseases, autoimmune disorders, and other areas with unmet medical needs. The development of derivatives as inhibitors of the Hedgehog signaling pathway, for example, highlights the potential for expansion into further oncology indications. researchgate.net
Advanced Preclinical and Clinical Development Considerations
For the most promising this compound derivatives, the next critical phase involves rigorous preclinical and eventual clinical development. Several compounds have already shown encouraging results in early preclinical studies.
A notable example is the neuroprotective agent LY836, which not only demonstrated efficacy in a rat model of ischemic stroke by reducing infarct size and neurological deficits but also displayed favorable pharmacokinetic properties, including a half-life of over 4 hours after both oral and intravenous administration. westminster.ac.uknih.gov Another derivative, T1-12, effectively inhibited tumor growth in an in vivo prostate cancer xenograft model. nih.gov
| Compound/Derivative | Preclinical Model | Key Findings |
| LY836 (Neuroprotective Agent) | Rat model of middle cerebral artery occlusion (MCAO). westminster.ac.uknih.gov | Reduced infarct size and neurological deficit score; Good pharmacokinetic properties (T1/2 = 4.08-4.26 h). westminster.ac.uknih.gov |
| T1-12 (AR Antagonist) | LNCaP prostate cancer xenograft in mice. nih.gov | Offered effective inhibition of tumor growth when administered intratumorally. nih.gov |
| VKNG-2 (MDR Modulator) | In vitro colon cancer cell lines. mdpi.com | Reverses ABCG2-mediated multidrug resistance. The study notes the need for future in vivo animal models to determine efficacy and safety. mdpi.com |
Moving forward, comprehensive preclinical packages will be required. This includes advanced pharmacokinetic and pharmacodynamic (PK/PD) modeling, long-term toxicology studies in multiple species, and the development of stable and effective formulations. For compounds intended for chronic conditions, assessing long-term safety and potential for drug-drug interactions will be paramount. Ultimately, well-designed clinical trials will be necessary to translate the promising preclinical findings into tangible therapeutic benefits for patients.
Q & A
Q. What safety protocols are essential when handling 4-(benzyloxy)benzamide derivatives?
- Methodological Answer : Conduct a comprehensive hazard analysis before synthesis, including evaluation of reagents (e.g., O-benzyl hydroxylamine hydrochloride, dichloromethane) and decomposition risks. Use personal protective equipment (PPE), fume hoods, and proper waste disposal. Mutagenicity testing (e.g., Ames II) is recommended for derivatives, as some anomeric amides show mutagenic potential .
Q. What synthetic routes are commonly used to prepare this compound derivatives?
- Methodological Answer :
- Mitsunobu Reaction : React 4-hydroxybenzonitrile with 4-(hydroxymethyl)benzonitrile under Mitsunobu conditions (e.g., S₈, CuI, Cs₂CO₃, dry DMF, 100°C), followed by H₂O₂-mediated conversion of intermediates to yield derivatives .
- Staudinger Reaction : Use ketene-imine cycloaddition with chloroacetyl chloride to synthesize azetidinone derivatives from Schiff base precursors .
Advanced Research Questions
Q. How do substituents on the B-ring of this compound derivatives influence ARTD10 inhibition?
- Methodological Answer : Substituent position and electronic effects critically modulate activity. For example:
| Substituent | Position | IC₅₀ (µM) | Activity Trend |
|---|---|---|---|
| Fluorine | o- | 0.23 | Highest potency |
| Bromine | o- | 3.8 | Moderate |
| Fluorine | p- | 7.9 | Least potent |
- Key Insights : o-Fluoro groups enhance interactions with Tyr919 (distance: 2.8 Å in docking models), while bulky groups (e.g., naphthyl) retain activity. Avoid p-substituents due to steric clashes .
Q. How can contradictions in mutagenicity data between this compound derivatives and related compounds be resolved?
- Methodological Answer :
- Ames II Testing : Compare mutagenicity profiles of derivatives with structurally similar compounds (e.g., benzyl chloride as a benchmark). For example, this compound derivatives exhibit lower mutagenicity than other anomeric amides but require equivalent precautions .
- Structural Modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce mutagenic potential while maintaining activity .
Q. What strategies optimize in vitro-to-in vivo translation for this compound-based inhibitors?
- Methodological Answer :
- Cell-Based Assays : Use HeLa cell rescue assays to confirm intracellular target engagement (e.g., inhibition of ARTD10-induced apoptosis) .
- Metabolic Stability : Modify the benzyloxy group (e.g., fluorination) to enhance metabolic stability. For example, 4-acetamido-3-(benzyloxy)benzamide derivatives show improved pharmacokinetic profiles in murine models .
Q. How can structural differences between this compound and 4-(phenoxy)benzamide derivatives explain divergent SAR trends?
- Methodological Answer :
- Docking Studies : The benzyloxy group adopts a distinct orientation in the enzyme active site compared to the phenoxy group, allowing greater conformational flexibility. For example, o-fluoro substitution in this compound ([32]) yields IC₅₀ = 230 nM, whereas the phenoxy analog ([35]) shows reduced potency (IC₅₀ = 1.7 µM) .
- Comparative Assays : Perform parallel enzyme inhibition assays (e.g., DSF ΔTₘ measurements) to validate selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
